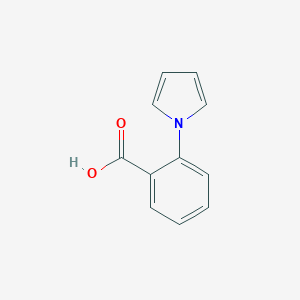

2-(1H-pyrrol-1-yl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWTWXOZRSBCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352515 | |

| Record name | 2-(1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10333-68-3 | |

| Record name | 2-(1H-Pyrrol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10333-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-pyrrol-1-yl)benzoic Acid

Foreword: The Strategic Importance of N-Aryl Pyrrole Scaffolds

The synthesis of N-aryl pyrroles, core structures in numerous biologically active compounds and functional materials, represents a significant objective in modern organic chemistry.[1][2] The target molecule of this guide, 2-(1H-pyrrol-1-yl)benzoic acid, is a key heterocyclic building block. Its structure, featuring a pyrrole ring directly linked to the ortho position of a benzoic acid, offers a unique steric and electronic arrangement, making it a valuable intermediate in the development of pharmaceuticals and specialized polymers. This guide provides an in-depth exploration of the primary synthetic pathways to this molecule, grounded in mechanistic understanding and practical, field-proven protocols for the research scientist.

Chapter 1: The Cornerstone of C-N Bond Formation: Copper-Catalyzed N-Arylation (Ullmann-Goldberg Reaction)

The Ullmann condensation, specifically the C-N coupling variant known as the Goldberg reaction, is the classical and arguably most foundational method for the synthesis of N-aryl heterocycles.[3] This copper-promoted reaction has evolved significantly from its origins, which required harsh conditions, to modern protocols that utilize catalytic amounts of copper and ligands to proceed efficiently under milder temperatures.[4]

Mechanistic Causality: The Role of Copper, Ligands, and Base

The reaction between an aryl halide (e.g., 2-halobenzoic acid) and pyrrole is not a simple nucleophilic substitution; it is a complex catalytic cycle. The currently accepted mechanism involves the formation of a copper(I) amide species.

-

Catalyst Activation & Amide Formation: The cycle begins with the reaction of the Cu(I) catalyst with pyrrole, facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), to form a copper(I)-pyrrolide intermediate. The base is critical for deprotonating the pyrrole's N-H bond, making it a more potent nucleophile.

-

Oxidative Addition: The aryl halide (Ar-X) then undergoes oxidative addition to the copper(I)-pyrrolide complex. This is typically the rate-determining step. The reactivity of the aryl halide is crucial, following the trend I > Br > Cl.[5]

-

Reductive Elimination: The resulting transient Cu(III) intermediate undergoes reductive elimination to form the desired C-N bond of the N-aryl pyrrole product and regenerate the active Cu(I) catalyst.

Modern protocols often employ a bidentate ligand, such as a diamine, which coordinates to the copper center. This ligand serves to stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps, thereby lowering the required reaction temperature and catalyst loading.[6]

Process Flow Diagram: Ullmann-Goldberg Catalytic Cycle

Caption: Fig. 2: Buchwald-Hartwig Catalytic Cycle

Field-Proven Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a robust procedure adapted from general methods for Buchwald-Hartwig amination, utilizing a common palladium precursor and a well-established ligand. [5][7] Materials:

-

2-Chlorobenzoic acid or 2-Bromobenzoic acid

-

Pyrrole

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

Vessel Preparation: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.5 equiv) to a flame-dried Schlenk tube with a stir bar.

-

Reagent Addition: Add the 2-halobenzoic acid (1.0 equiv) and anhydrous toluene. Stir the mixture for a few minutes.

-

Nucleophile Addition: Add pyrrole (1.2 equiv) to the mixture.

-

Reaction: Seal the tube tightly and heat the mixture at 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up & Purification: Follow the identical work-up and purification procedure as described in Section 1.3 (steps 5 and 6), involving an acid wash, extraction into a basic aqueous phase, and re-precipitation by acidification.

Chapter 3: Comparative Analysis of Synthesis Pathways

The choice between a copper-catalyzed or palladium-catalyzed approach depends on several factors including cost, substrate reactivity, and desired reaction conditions.

| Parameter | Copper-Catalyzed (Ullmann-Goldberg) | Palladium-Catalyzed (Buchwald-Hartwig) | Rationale & Field Insights |

| Catalyst Cost | Lower (CuI is significantly cheaper than Pd precursors) | Higher (Pd₂(dba)₃ and phosphine ligands are expensive) | For large-scale synthesis, the cost of palladium can be a significant factor, making copper a more attractive option. |

| Ligands | Diamines, Phenanthrolines, or Ligand-free [8] | Bulky, electron-rich phosphines (e.g., XPhos, BINAP) | Palladium catalysis is critically dependent on the ligand, which adds cost and complexity. Modern Ullmann reactions are more tolerant and can sometimes proceed without a ligand. [8] |

| Reaction Temp. | Typically higher (100-140 °C) | Generally lower (80-110 °C) | Palladium systems often operate under milder conditions, which can be advantageous for substrates with sensitive functional groups. |

| Substrate Scope | Good; traditionally better with electron-deficient aryl halides. | Excellent; modern ligands allow for the use of aryl chlorides, bromides, and iodides with a wide range of amines. [3] | The Buchwald-Hartwig reaction is generally considered more versatile and tolerant of diverse functional groups. |

| Base | Weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) | Stronger bases (NaOtBu, LiHMDS) | The need for strong, moisture-sensitive bases in palladium catalysis requires more stringent anhydrous conditions. |

| Air/Moisture | Moderately sensitive | Highly sensitive | Both reactions require an inert atmosphere, but palladium catalysts and strong bases are particularly susceptible to deactivation by air and moisture. |

Chapter 4: General Experimental Workflow

The overall process, from reactant preparation to final product isolation, follows a standardized workflow for both catalytic systems.

Caption: Fig. 3: Standardized Laboratory Workflow

Conclusion

The synthesis of 2-(1H-pyrrol-1-yl)benzoic acid is readily achievable through two primary, robust catalytic methods: the copper-catalyzed Ullmann-Goldberg reaction and the palladium-catalyzed Buchwald-Hartwig amination. The Ullmann approach offers a cost-effective route, particularly with recent advancements using ligands or even ligand-free systems that operate under more moderate conditions than historical protocols. [6][8]Conversely, the Buchwald-Hartwig reaction provides greater versatility, milder conditions, and often higher yields, albeit at a higher reagent cost. [5]The selection of the optimal pathway should be guided by project-specific considerations of scale, budget, and the chemical tolerance of any additional functionality on the starting materials. Both methods, when executed with careful attention to inert atmosphere techniques, provide reliable access to this valuable synthetic intermediate.

References

-

New Journal of Chemistry. Copper-catalyzed N-arylation of pyrroles: an overview. [Link]

-

Request PDF. Copper-catalyzed N-arylation of pyrroles: An overview. [Link]

-

MDPI. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

National Institutes of Health. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. [Link]

-

RSC Publishing. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. [Link]

-

Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]

-

National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

-

ResearchGate. (PDF) Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

PubMed. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. [Link]

-

PubMed Central. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]

-

National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

-

ChemSpider SyntheticPages. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

Sources

- 1. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. researchgate.net [researchgate.net]

characterization of 2-(1H-pyrrol-1-yl)benzoic acid

An In-depth Technical Guide to the Characterization of 2-(1H-pyrrol-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive framework for the definitive , a heterocyclic compound of significant interest in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere procedural descriptions to offer a deep, mechanistic understanding of the analytical techniques employed. We will explore the causality behind experimental choices in spectroscopy (NMR, IR), mass spectrometry, and purification strategies. The guide is designed to equip researchers, scientists, and drug development professionals with the expertise to synthesize, purify, and validate this molecule with a high degree of confidence, ensuring scientific integrity through self-validating protocols and authoritative references.

Introduction: The Significance of the Pyrrole-Benzoic Acid Scaffold

The fusion of a pyrrole ring with a benzoic acid moiety creates a molecular scaffold with significant potential. Pyrrole and its derivatives are foundational components in a vast array of natural products and therapeutically active compounds, exhibiting properties ranging from antibacterial and antifungal to anti-inflammatory and antitumor.[1] The benzoic acid group, on the other hand, provides a crucial handle for functionalization, allowing the molecule to be incorporated into larger systems like polymers or metal-organic frameworks, and serves as a key interaction point in many biological systems.[2][3]

2-(1H-pyrrol-1-yl)benzoic acid, specifically, presents a unique structural arrangement where the ortho-positioning of the pyrrole and carboxylic acid groups can lead to distinct intramolecular interactions, influencing its conformation, reactivity, and potential as a ligand or a precursor in drug discovery.[1][2] A thorough and unambiguous characterization is, therefore, the bedrock upon which all subsequent research and development rests.

Caption: 2D structure of 2-(1H-pyrrol-1-yl)benzoic acid.

Core Physicochemical and Structural Properties

Before embarking on spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. These data points are critical for selecting appropriate solvents for reactions and analysis, predicting behavior in chromatographic systems, and ensuring safe handling.

| Property | Value | Source |

| IUPAC Name | 2-pyrrol-1-ylbenzoic acid | [4][5] |

| CAS Number | 10333-68-3 | [4][5][6] |

| Molecular Formula | C₁₁H₉NO₂ | [4][5][6] |

| Molecular Weight | 187.19 g/mol | [4][5] |

| Monoisotopic Mass | 187.063328530 Da | [5][7] |

| Physical State | Solid | [4] |

| Melting Point | 103 °C | [4] |

| Boiling Point (Predicted) | 381.74 °C | [4] |

| Density (Predicted) | 1.317 g/cm³ | [4] |

Synthesis and Purification: A Prerequisite for Accurate Characterization

The quality of any analytical data is directly contingent on the purity of the sample. While numerous synthetic routes may exist, a common approach involves a transition-metal-catalyzed cross-coupling reaction, such as the Ullmann condensation. This reaction typically couples 2-aminobenzoic acid with a pyrrole precursor. The choice of a copper or palladium catalyst, a suitable ligand, and a base is critical for achieving high yields and minimizing side products.

Following synthesis, purification is non-negotiable. Recrystallization is the method of choice for obtaining high-purity crystalline material suitable for all forms of analysis.

Experimental Protocol: Recrystallization

Causality of Solvent Choice: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Furthermore, impurities should either be completely insoluble or highly soluble at all temperatures. For 2-(1H-pyrrol-1-yl)benzoic acid, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. The polar solvent (ethanol/ethyl acetate) dissolves the compound, while the non-polar anti-solvent (water/hexane) is added to the hot solution until turbidity appears, promoting crystal formation upon cooling.

Step-by-Step Protocol:

-

Place the crude 2-(1H-pyrrol-1-yl)benzoic acid in an Erlenmeyer flask.

-

Add a minimal amount of the primary solvent (e.g., ethanol) to the flask.

-

Heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

-

While hot, add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy.

-

Add a drop or two of the primary solvent to redissolve the precipitate and ensure the solution is saturated.

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

-

For maximum yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum to remove residual solvent.

Caption: General workflow for synthesis and purification.

Definitive Spectroscopic and Spectrometric Analysis

This section forms the core of the characterization process. Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the compound's identity, structure, and purity.

Caption: A multi-technique approach to characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of a molecule. Both ¹H and ¹³C NMR are essential for full characterization.

Rationale for Experimental Choices:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity effectively dissolves the compound, and its high boiling point is suitable for variable temperature studies. Crucially, it allows for the observation of the exchangeable acidic proton of the carboxylic acid, which would be lost in solvents like D₂O or CD₃OD.

-

Techniques: A standard ¹H spectrum reveals proton environments and coupling, a ¹³C spectrum identifies unique carbon atoms, and 2D techniques like COSY and HSQC can be used to definitively assign proton-proton and proton-carbon correlations if the 1D spectra are ambiguous.

4.1.1 Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified, dry compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the tube.

-

Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be required.

-

Insert the tube into the spinner turbine and place it in the NMR spectrometer.

4.1.2 Data Interpretation: Expected Chemical Shifts The ortho-substitution pattern creates a distinct electronic environment that is reflected in the NMR spectrum.

| Proton Type | Expected δ (ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | > 12.0 | Broad singlet | 1H | Chemical shift is concentration-dependent; exchangeable with D₂O. |

| Aromatic (Benzoic Ring) | 7.5 - 8.2 | Multiplets (m) | 4H | Complex splitting due to ortho, meta, and para couplings. |

| Pyrrole (α-protons, H2/H5) | ~7.0 - 7.2 | Triplet (t) | 2H | Expected to be shifted downfield relative to the β-protons. |

| Pyrrole (β-protons, H3/H4) | ~6.2 - 6.4 | Triplet (t) | 2H | Expected to be shifted upfield. |

| Carbon Type | Expected δ (ppm) | Notes |

| Carbonyl (-C =O) | ~167 - 170 | Quaternary carbon, typically a weaker signal. |

| Aromatic (Benzoic Ring) | 120 - 140 | Six distinct signals are expected due to asymmetric substitution. |

| Pyrrole (α-carbons, C2/C5) | ~120 - 125 | |

| Pyrrole (β-carbons, C3/C4) | ~110 - 115 |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.

Rationale for Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is the preferred modern technique. It requires minimal sample preparation (a small amount of solid is placed directly on the crystal) and is non-destructive, contrasting with the more laborious KBr pellet method.[5]

4.2.1 Protocol: ATR-FTIR Analysis

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the purified solid onto the crystal.

-

Lower the press arm to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio this against the background.

4.2.2 Data Interpretation: Characteristic Absorption Bands The IR spectrum will be dominated by vibrations from the carboxylic acid and the aromatic rings.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Very broad, strong band due to H-bonding.[8][9] |

| Aromatic C-H | Stretching | 3000 - 3100 | Sharp, medium peaks. |

| Carbonyl C=O | Stretching | 1680 - 1710 | Very strong, sharp peak.[8][10] |

| Aromatic C=C | Stretching | 1450 - 1600 | Multiple medium to strong peaks. |

| Carboxylic Acid C-O | Stretching | 1210 - 1320 | Strong peak. |

Mass Spectrometry

Mass spectrometry provides the definitive molecular weight and can confirm the elemental composition.

Rationale for Experimental Choices:

-

Ionization: Electrospray Ionization (ESI) is ideal for this molecule. It is a soft ionization technique that typically yields the intact molecular ion with minimal fragmentation, simplifying spectral interpretation. The carboxylic acid can be easily deprotonated in negative ion mode ([M-H]⁻), while the pyrrole nitrogen can be protonated in positive ion mode ([M+H]⁺).

-

Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is crucial. It provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₁H₉NO₂) by comparing the measured mass to the theoretical mass.

4.3.1 Protocol: ESI-MS Sample Preparation

-

Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent, often with the addition of 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode) to promote ionization.

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

4.3.2 Data Interpretation: Expected m/z Values

| Adduct Ion | Calculated m/z | Mode |

| [M+H]⁺ | 188.07060 | Positive |

| [M+Na]⁺ | 210.05254 | Positive |

| [M-H]⁻ | 186.05604 | Negative |

| Data derived from predicted values.[7] |

The primary goal is to find the experimental mass-to-charge ratio and confirm it matches the calculated value to within a few parts-per-million (ppm), which is achievable with HRMS.

Conclusion

The is a systematic process that relies on the synergistic application of multiple analytical techniques. A logical workflow beginning with synthesis and rigorous purification, followed by a comprehensive analysis using NMR, IR, and high-resolution mass spectrometry, provides an unassailable body of evidence to confirm the molecule's structure, identity, and purity. This guide has detailed not only the "how" but the "why" of these analytical choices, providing the scientific rationale necessary for robust and reproducible research in the fields of drug discovery and materials science.

References

-

Chemcasts. (n.d.). Thermophysical Properties of 2-(1H-Pyrrol-1-yl)benzoic acid. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

- Supporting Information. (n.d.). General procedure for Ni-catalyzed reductive carboxylation of aryl halides.

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). 2-(1h-pyrrol-1-yl)benzoic acid (C11H9NO2). Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(1H-PYRROL-1-YL)BENZOIC ACID | CAS 10333-68-3. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved January 4, 2026, from [Link]

-

MySkinRecipes. (n.d.). 3-(1H-Pyrrol-2-yl)benzoic acid. Retrieved January 4, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 4, 2026, from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved January 4, 2026, from [Link]

-

SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Retrieved January 4, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 3-(1H-Pyrrol-2-yl)benzoic acid [myskinrecipes.com]

- 3. preprints.org [preprints.org]

- 4. chem-casts.com [chem-casts.com]

- 5. 2-(1H-pyrrol-1-yl)benzoic acid | C11H9NO2 | CID 728521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(1H-PYRROL-1-YL)BENZOIC ACID | CAS 10333-68-3 [matrix-fine-chemicals.com]

- 7. PubChemLite - 2-(1h-pyrrol-1-yl)benzoic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 2-(1H-pyrrol-1-yl)benzoic Acid

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-(1H-pyrrol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction: The Structural Significance of 2-(1H-pyrrol-1-yl)benzoic Acid

2-(1H-pyrrol-1-yl)benzoic acid (CAS No. 10333-68-3) is a bifunctional organic molecule incorporating a benzoic acid moiety and a pyrrole ring.[1][2] Its chemical formula is C₁₁H₉NO₂ and it has a molecular weight of 187.19 g/mol .[1] The spatial arrangement of the pyrrole ring relative to the carboxylic acid group on the benzene ring dictates its chemical reactivity, potential for intramolecular interactions, and ultimately its biological and material properties. Accurate and unambiguous structural characterization is therefore paramount for any research or development involving this compound.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a detailed fingerprint of a molecule's structure. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive characterization of 2-(1H-pyrrol-1-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-(1H-pyrrol-1-yl)benzoic acid.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity 2-(1H-pyrrol-1-yl)benzoic acid.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: A proton-decoupled experiment is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Interpretation

Due to the lack of a publicly available experimental ¹H NMR spectrum for 2-(1H-pyrrol-1-yl)benzoic acid, the following is a detailed prediction and interpretation based on established chemical shift principles and data from analogous compounds.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift due to hydrogen bonding with the solvent. |

| ~7.9-8.1 | Doublet of Doublets | 1H | H-6' | This proton is ortho to the carboxylic acid group and is expected to be the most deshielded of the benzoic acid protons. |

| ~7.6-7.8 | Triplet of Doublets | 1H | H-4' | This proton is expected to be influenced by both neighboring protons. |

| ~7.4-7.6 | Triplet of Doublets | 1H | H-5' | Similar to H-4', this proton will show coupling to its neighbors. |

| ~7.3-7.5 | Doublet of Doublets | 1H | H-3' | This proton is ortho to the pyrrole substituent. |

| ~6.9-7.1 | Triplet | 2H | H-2, H-5 | The α-protons of the pyrrole ring are expected to be in a similar chemical environment and appear as a triplet due to coupling with the β-protons. |

| ~6.2-6.4 | Triplet | 2H | H-3, H-4 | The β-protons of the pyrrole ring are more shielded and will appear as a triplet due to coupling with the α-protons. |

¹³C NMR Spectral Interpretation

Similar to the ¹H NMR, the following is a predicted ¹³C NMR interpretation.

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule. |

| ~140 | C-2' | The carbon atom of the benzene ring attached to the pyrrole nitrogen. |

| ~133 | C-1' | The ipso-carbon of the carboxylic acid group. |

| ~132 | C-6' | Aromatic carbon ortho to the carboxylic acid. |

| ~130 | C-4' | Aromatic carbon para to the carboxylic acid. |

| ~128 | C-5' | Aromatic carbon meta to the carboxylic acid. |

| ~126 | C-3' | Aromatic carbon ortho to the pyrrole substituent. |

| ~122 | C-2, C-5 | The α-carbons of the pyrrole ring. |

| ~110 | C-3, C-4 | The β-carbons of the pyrrole ring, which are more shielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: IR Data Acquisition

Objective: To obtain an IR spectrum of 2-(1H-pyrrol-1-yl)benzoic acid to identify its characteristic functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

IR Spectral Interpretation

The IR spectrum of 2-(1H-pyrrol-1-yl)benzoic acid is expected to show the following key absorption bands.[3]

IR Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3300-2500 | Broad | O-H | Stretching (Carboxylic Acid) |

| ~1700-1680 | Strong | C=O | Stretching (Carboxylic Acid) |

| ~1600-1450 | Medium | C=C | Stretching (Aromatic Rings) |

| ~1300-1200 | Strong | C-O | Stretching (Carboxylic Acid) |

| ~750-700 | Strong | C-H | Out-of-plane Bending (Aromatic) |

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretch confirms the presence of the carbonyl group. The C=C stretching vibrations are indicative of the aromatic nature of both the benzene and pyrrole rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of 2-(1H-pyrrol-1-yl)benzoic acid.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrum Interpretation

The predicted mass spectrum of 2-(1H-pyrrol-1-yl)benzoic acid would show a molecular ion peak corresponding to its molecular weight.[4]

Predicted Mass Spectrometry Data:

| m/z | Adduct/Fragment |

| 187.06 | [M]⁺• |

| 170.06 | [M-OH]⁺ |

| 142.06 | [M-COOH]⁺ |

| 115.05 | [C₉H₇]⁺ |

The molecular ion peak at m/z 187.06 confirms the molecular formula C₁₁H₉NO₂. The fragmentation pattern can provide further structural information. A common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (•OH) to give the [M-OH]⁺ ion, followed by the loss of carbon monoxide (CO) to yield the phenyl cation. Another likely fragmentation is the loss of the entire carboxylic acid group (•COOH) to give the pyrrolylbenzene cation.

Sources

physical and chemical properties of 2-(1H-pyrrol-1-yl)benzoic acid

An In-depth Technical Guide to 2-(1H-pyrrol-1-yl)benzoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(1H-pyrrol-1-yl)benzoic acid (CAS No. 10333-68-3), a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The document details its core physicochemical properties, provides a validated, step-by-step synthesis protocol via the Ullmann condensation, discusses its chemical reactivity, and explores its applications as a key intermediate in the development of novel therapeutic agents and functional materials. This guide is intended to serve as a foundational resource for scientists and drug development professionals engaged in work involving this versatile molecular scaffold.

Physicochemical Properties

2-(1H-pyrrol-1-yl)benzoic acid, also known as N-(2-carboxyphenyl)pyrrole, is an off-white to pale yellow solid at room temperature. Its structure, featuring a pyrrole ring N-substituted onto the ortho position of benzoic acid, imparts a unique combination of aromaticity, acidity, and conformational rigidity. These characteristics make it a valuable starting point for chemical synthesis. The key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 10333-68-3 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂ | [1][3] |

| Molecular Weight | 187.19 g/mol | [1][2] |

| IUPAC Name | 2-(1H-pyrrol-1-yl)benzoic acid | [2] |

| Appearance | Solid | [4] |

| Melting Point | 101-103 °C | [5][6] |

| Boiling Point | 381.74 °C (Predicted) | [5] |

| pKa | 2.95 ± 0.36 (Predicted) | [6] |

| InChIKey | GNWTWXOZRSBCOZ-UHFFFAOYSA-N | [1][2] |

Synthesis and Characterization

The most common and reliable method for synthesizing 2-(1H-pyrrol-1-yl)benzoic acid is the copper-catalyzed Ullmann condensation. This reaction creates the C-N bond between an aryl halide and a nitrogen-containing heterocycle.[7][8] The following protocol describes a robust procedure for this synthesis.

Experimental Protocol: Ullmann Condensation

Principle: This protocol outlines the N-arylation of pyrrole with 2-chlorobenzoic acid using a copper(I) catalyst and a base in a high-boiling polar aprotic solvent. The copper catalyst is essential for facilitating the coupling between the aryl halide and the amine. The base, typically potassium carbonate, acts as a proton scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[9] Dimethylformamide (DMF) is used as the solvent due to its high boiling point and ability to dissolve the reactants.

Materials:

-

2-Chlorobenzoic acid

-

Pyrrole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF to the flask, followed by the addition of pyrrole (1.2 eq) via syringe.

-

Heating and Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into a beaker containing 2M HCl. This step protonates the carboxylate product and neutralizes excess base. Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-(1H-pyrrol-1-yl)benzoic acid.

Synthesis Workflow Diagram

Caption: Ullmann condensation workflow for the synthesis of 2-(1H-pyrrol-1-yl)benzoic acid.

Analytical Characterization

Confirmation of the structure and purity of the synthesized product is achieved through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and pyrrole rings. The pyrrole protons typically appear as two triplets, while the four protons on the benzene ring will show a more complex multiplet pattern. A broad singlet corresponding to the carboxylic acid proton will also be present at the downfield end of the spectrum (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 11 distinct carbon signals, including the carbonyl carbon of the carboxylic acid (around 170 ppm) and the eight aromatic carbons of the two rings.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), and C-H and C=C stretching frequencies characteristic of the aromatic rings.[2]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The monoisotopic mass is 187.0633 Da.[2][10]

Chemical Reactivity and Derivatization

The molecule possesses two primary reactive sites: the carboxylic acid group and the pyrrole ring. This dual reactivity allows for diverse derivatization, making it a versatile scaffold for building more complex molecules.[11]

-

Carboxylic Acid Group: The -COOH group is the most accessible site for modification. It can readily undergo standard transformations such as:

-

Esterification: Reaction with an alcohol under acidic conditions to form an ester.

-

Amidation: Coupling with a primary or secondary amine, often using activating agents like DCC or EDC, to form an amide bond. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

-

-

Pyrrole Ring: While less reactive than the carboxylic acid, the pyrrole ring can undergo electrophilic aromatic substitution. The substitution pattern is influenced by the directing effect of the N-aryl group.

Caption: Key derivatization pathways for 2-(1H-pyrrol-1-yl)benzoic acid.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of an N-aryl heterocycle linked to a carboxylic acid is prevalent in many biologically active compounds. 2-(1H-pyrrol-1-yl)benzoic acid serves as a valuable starting material or "building block" for synthesizing such molecules.[11][12] Its derivatives have been explored for various therapeutic applications.

The aminobenzoic acid scaffold, in general, is recognized for its structural versatility and is a common component in molecules developed for anticancer, anti-inflammatory, and antimicrobial activities.[13] By modifying the carboxylic acid group to an amide or ester, or by substituting the pyrrole or benzene rings, researchers can systematically alter the compound's properties (e.g., solubility, polarity, hydrogen bonding capacity) to optimize its interaction with biological targets like enzymes or receptors.[14] For instance, derivatives of the isomeric 4-(1H-pyrrol-1-yl)benzoic acid have been used to create hydrazides and other heterocyclic systems with demonstrated antimicrobial and cytotoxic activity.[15]

Safety and Handling

2-(1H-pyrrol-1-yl)benzoic acid is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][6][16]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. In case of contact with skin or eyes, rinse immediately with plenty of water.[16]

Conclusion

2-(1H-pyrrol-1-yl)benzoic acid is a synthetically accessible and highly versatile heterocyclic compound. Its well-defined physicochemical properties, straightforward synthesis via Ullmann condensation, and multiple points for chemical derivatization make it an important tool for medicinal chemists and materials scientists. Its proven utility as a scaffold for biologically active molecules ensures its continued relevance in the pursuit of novel therapeutics.

References

-

Matrix Fine Chemicals. 2-(1H-PYRROL-1-YL)BENZOIC ACID | CAS 10333-68-3. Available from: [Link]

-

Chemcasts. Thermophysical Properties of 2-(1H-Pyrrol-1-yl)benzoic acid. Available from: [Link]

-

ChemUniverse. 2-(1H-PYRROL-1-YL)BENZOIC ACID [P83156]. Available from: [Link]

-

CP Lab Safety. 2-(1H-Pyrrol-1-yl)benzoic acid, 98% Purity, C11H9NO2, 10 grams. Available from: [Link]

-

PubChem. 2-(1H-pyrrol-1-yl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

- Supporting Information for scientific publication.

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

-

PubChem. 4-(1H-Pyrrol-1-yl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Georganics. 2-Hydroxy-5-(1H-pyrrol-1-yl)-benzoic acid. Available from: [Link]

-

PubChemLite. 2-(1h-pyrrol-1-yl)benzoic acid (C11H9NO2). Available from: [Link]

-

MySkinRecipes. 3-(1H-Pyrrol-2-yl)benzoic acid. Available from: [Link]

-

ResearchGate. Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived heterocyclics. Available from: [Link]

-

PubChem. Pyrrole-2-Carboxylic Acid. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Available from: [Link]

-

MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Available from: [Link]

-

Shanghai Huicheng Biological Technology. N-(2-Carboxyphenyl)pyrrole. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

-

ResearchGate. Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Available from: [Link]

-

PubChem. (2~{S},3~{R},4~{R})-3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-4-methyl-5-[(2~{S},3~{R})-3-oxidanyl-1-oxidanylidene-butan-2-yl]-3,4-dihydro-2~{H}-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Available from: [Link]

-

ResearchGate. Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Available from: [Link]

Sources

- 1. 2-(1H-PYRROL-1-YL)BENZOIC ACID | CAS 10333-68-3 [matrix-fine-chemicals.com]

- 2. 2-(1H-pyrrol-1-yl)benzoic acid | C11H9NO2 | CID 728521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem-casts.com [chem-casts.com]

- 6. 1-(2-CARBOXYPHENYL)PYRROLE | 10333-68-3 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - 2-(1h-pyrrol-1-yl)benzoic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 11. 3-(1H-Pyrrol-2-yl)benzoic acid [myskinrecipes.com]

- 12. 4-(1H-PYRROL-1-YL)BENZOIC ACID | 22106-33-8 [chemicalbook.com]

- 13. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]

- 14. preprints.org [preprints.org]

- 15. researchgate.net [researchgate.net]

- 16. 2-Hydroxy-5-(1H-pyrrol-1-yl)-benzoic acid - High purity | EN [georganics.sk]

An In-Depth Technical Guide to the Molecular Structure of 2-(1H-pyrrol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(1H-pyrrol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. We will delve into its molecular structure, spectroscopic signature, synthesis, and potential biological relevance, offering insights grounded in established chemical principles and experimental evidence.

Introduction: The Significance of the Pyrrolylbenzoic Acid Scaffold

2-(1H-pyrrol-1-yl)benzoic acid belongs to a class of compounds that merges the structural features of an aromatic carboxylic acid with a five-membered nitrogen-containing heterocycle. This unique combination imparts a specific three-dimensional architecture and electronic distribution, making it a valuable scaffold for the design of novel therapeutic agents and functional materials. The pyrrole moiety is a common feature in numerous biologically active natural products and synthetic drugs, recognized for its ability to participate in various non-covalent interactions within biological systems.[1] The benzoic acid group, on the other hand, provides a handle for further chemical modification and can act as a key interaction point with biological targets. Understanding the foundational molecular characteristics of this parent compound is therefore crucial for its application in drug discovery and development.

Molecular Structure and Physicochemical Properties

The fundamental properties of 2-(1H-pyrrol-1-yl)benzoic acid are summarized in the table below, providing a quantitative basis for its handling and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | PubChem[2] |

| Molecular Weight | 187.19 g/mol | PubChem[2] |

| CAS Number | 10333-68-3 | PubChem[2] |

| IUPAC Name | 2-(1H-pyrrol-1-yl)benzoic acid | PubChem[2] |

| Melting Point | 103 °C | Chemcasts[3] |

| Boiling Point (Predicted) | 381.74 °C | Chemcasts[3] |

| XLogP3 (Predicted) | 1.8 | PubChem[2] |

The structure of 2-(1H-pyrrol-1-yl)benzoic acid, characterized by a pyrrole ring attached to the ortho position of a benzoic acid, creates a sterically hindered and electronically distinct molecule. The spatial arrangement of the two rings is not coplanar, a feature that is critical for its interaction with molecular targets.

Figure 1: 2D structure of 2-(1H-pyrrol-1-yl)benzoic acid.

Synthesis and Purification

The synthesis of N-aryl pyrroles, including 2-(1H-pyrrol-1-yl)benzoic acid, can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic Strategies

Two primary strategies for the synthesis of this class of compounds are the Ullmann condensation and the Paal-Knorr synthesis.

-

Ullmann Condensation: This classical method involves the copper-catalyzed coupling of an aryl halide with a nucleophile. In the context of 2-(1H-pyrrol-1-yl)benzoic acid, this would typically involve the reaction of a 2-halobenzoic acid (e.g., 2-chlorobenzoic or 2-bromobenzoic acid) with pyrrole in the presence of a copper catalyst and a base.[4][5] Modern variations of the Ullmann reaction often employ ligands to improve catalyst efficiency and reaction conditions.[6]

-

Paal-Knorr Synthesis: This fundamental method for pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7][8] While not a direct route to 2-(1H-pyrrol-1-yl)benzoic acid from simple starting materials, it is a cornerstone of pyrrole chemistry and can be adapted for the synthesis of more complex pyrrole-containing structures.[1]

Sources

- 1. A review article on biological importance of pyrrole [wisdomlib.org]

- 2. Crystal structure of 2-(4-chlorobenzamido)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2-(1H-PYRROL-1-YL)BENZOIC ACID | CAS 10333-68-3 [matrix-fine-chemicals.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-(1H-pyrrol-1-yl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(1H-pyrrol-1-yl)benzoic acid. Designed for researchers, chemists, and drug development professionals, this document outlines the core physicochemical properties of the compound, explores the theoretical principles governing its solubility, and presents a detailed, field-proven protocol for its experimental determination. While specific quantitative solubility data for this compound is not widely published, this guide establishes a robust framework for predicting, measuring, and understanding its behavior in various solvent systems. We delve into the critical influence of pH on aqueous solubility and provide illustrative data to guide formulation and development efforts.

Introduction to 2-(1H-pyrrol-1-yl)benzoic acid

2-(1H-pyrrol-1-yl)benzoic acid (Figure 1) is a unique organic molecule featuring a benzoic acid moiety substituted with a pyrrole ring at the ortho-position. This structural arrangement confers a combination of aromatic, acidic, and heterocyclic characteristics, making it a compound of interest in medicinal chemistry and materials science. The carboxylic acid group provides a handle for salt formation and hydrogen bonding, while the pyrrole and benzene rings contribute to its overall lipophilicity and potential for π-π stacking interactions. Understanding the solubility of this compound is paramount for its application, governing everything from reaction conditions in synthesis to bioavailability in pharmaceutical formulations.

Figure 1: Chemical Structure of 2-(1H-pyrrol-1-yl)benzoic acid

Caption: Molecular structure highlighting the key functional groups.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its fundamental physicochemical properties. The table below summarizes the key known and predicted parameters for 2-(1H-pyrrol-1-yl)benzoic acid, which collectively inform its expected solubility behavior.

| Property | Value | Source / Comment |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.19 g/mol | [2] |

| Melting Point | 103 °C | [3] |

| Physical State | Solid at 25°C, 1 atm | [3] |

| CAS Number | 10333-68-3 | [1] |

| Predicted XlogP | 1.8 | PubChem[4] |

| Predicted pKa | ~4-5 | Predicted based on benzoic acid (pKa 4.2) |

Expertise & Experience Insight: The predicted XlogP of 1.8 suggests a moderate lipophilicity. The molecule is not excessively greasy, but the aromatic rings give it significant nonpolar character. The predicted pKa, analogous to benzoic acid, is the most critical parameter for understanding its aqueous solubility. As a weak acid, its charge state, and thus its water solubility, will be highly dependent on the pH of the medium.

Theoretical Principles of Solubility

Solvent-Solute Interactions: "Like Dissolves Like"

The solubility of 2-(1H-pyrrol-1-yl)benzoic acid is governed by the balance of intermolecular forces between the solute and the solvent.

-

Polar Solvents (e.g., Alcohols, DMSO): These solvents can engage in strong dipole-dipole interactions and, in the case of protic solvents like methanol, act as hydrogen bond donors and acceptors. The carboxylic acid group is a prime site for hydrogen bonding. Therefore, higher solubility is anticipated in polar organic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While the aromatic rings of the solute have some affinity for solvents like toluene, the highly polar carboxylic acid group is energetically disfavored, leading to predicted low solubility.

-

Aqueous Solvents (Water, Buffers): Water is a highly polar, protic solvent. However, the large, nonpolar surface area of the fused ring system is hydrophobic.[5][6] Consequently, the intrinsic solubility of the neutral molecule in water is expected to be low.

The Critical Role of pH in Aqueous Solubility

For an ionizable compound like 2-(1H-pyrrol-1-yl)benzoic acid, pH is the dominant factor controlling aqueous solubility. The carboxylic acid group can exist in a neutral (protonated) form or an anionic (deprotonated) carboxylate form.

The relationship is described by the Henderson-Hasselbalch equation :[5][7]

pH = pKa + log ( [A⁻] / [HA] )

Where:

-

[HA] is the concentration of the neutral, protonated acid.

-

[A⁻] is the concentration of the ionized, deprotonated carboxylate.

Causality Behind the Choice: We focus on this equation because it provides a direct, quantitative link between the pH of the environment and the ionization state of the molecule.[8]

-

At pH << pKa: The compound is predominantly in its neutral form (HA). This form is less polar and thus has very low water solubility.

-

At pH = pKa: The compound is 50% ionized. The solubility will be significantly higher than the intrinsic solubility of the neutral form.

-

At pH >> pKa: The compound is almost entirely in its ionized carboxylate form (A⁻). This charged species is highly polar and interacts favorably with water molecules, leading to a dramatic increase in aqueous solubility.

Caption: pH-dependent equilibrium of 2-(1H-pyrrol-1-yl)benzoic acid.

Experimental Determination: The Shake-Flask Method

Trustworthiness: To generate reliable and reproducible solubility data, the equilibrium shake-flask method is the gold standard.[6] This protocol is designed to be a self-validating system, ensuring that the measured concentration represents the true thermodynamic solubility limit.

Rationale for Method Selection

The shake-flask method is chosen over kinetic or high-throughput methods because it allows the system to reach true thermodynamic equilibrium between the undissolved solid and the saturated solution.[9][10] This is crucial for applications in drug formulation and development where long-term stability and predictable behavior are required. The extended incubation time ensures that dissolution is complete and not limited by the dissolution rate of the solid form.

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of solid 2-(1H-pyrrol-1-yl)benzoic acid into several replicate glass vials (e.g., 2-5 mg into 2 mL vials). Expert Tip: "Excess" is critical. You must be able to visually confirm the presence of undissolved solid at the end of the experiment to ensure saturation was achieved.[10]

-

Add a precise volume of the desired solvent or buffer (e.g., 1.0 mL) to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C).

-

Agitate the samples for a minimum of 24 hours. Causality: A 24-72 hour period is generally sufficient for most compounds to reach equilibrium. For lead optimization, running parallel time points (e.g., 24h and 48h) can confirm that a stable plateau has been reached.[9][10]

-

-

Sample Separation (Critical Step):

-

Allow the vials to stand undisturbed at the experimental temperature for at least 30 minutes to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately separate the saturated solution from the undissolved solid. This can be achieved by:

-

Filtration: Using a syringe filter (e.g., 0.22 µm PVDF). Precaution: Ensure the filter material does not bind the compound. Discard the first portion of the filtrate to saturate any binding sites.

-

Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) and sample from the clear supernatant.

-

-

-

Analysis:

-

Accurately dilute the clear filtrate/supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.

-

A standard calibration curve must be prepared using the same compound and run with the samples for accurate quantification.

-

-

pH Measurement (for aqueous buffers):

Caption: Experimental workflow for the Shake-Flask Solubility Assay.

Illustrative Solubility Profile

While exhaustive experimental data is not publicly available, the principles discussed above allow us to construct an illustrative solubility profile. The following table represents the expected solubility behavior of 2-(1H-pyrrol-1-yl)benzoic acid in a range of common solvents, as would be determined by the protocol in Section 4.0.

Disclaimer: This data is illustrative and intended for guidance. Actual values must be determined experimentally.

| Solvent / Medium | Solvent Type | Expected Solubility (mg/mL) | Rationale |

| Aqueous Buffers | |||

| pH 2.0 Buffer | Polar, Protic, Acidic | < 0.01 | Compound is fully protonated (neutral); low solubility. |

| pH 7.4 Buffer | Polar, Protic, Neutral | > 0.1 - 1.0 | Compound is mostly ionized; solubility increases significantly. |

| pH 10.0 Buffer | Polar, Protic, Basic | > 10 | Compound is fully ionized (carboxylate); high solubility. |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | > 50 | Excellent polar interactions and hydrogen bond acceptor. |

| N,N-Dimethylformamide (DMF) | Polar, Aprotic | > 50 | Excellent polar interactions and hydrogen bond acceptor. |

| Methanol | Polar, Protic | 10 - 50 | Good hydrogen bonding (donor and acceptor). |

| Ethanol | Polar, Protic | 5 - 20 | Good hydrogen bonding, slightly less polar than methanol. |

| Acetonitrile | Polar, Aprotic | 1 - 10 | Polar, but a weaker hydrogen bond acceptor than DMSO/DMF. |

| Ethyl Acetate | Intermediate Polarity | 1 - 10 | Acts as a hydrogen bond acceptor but has significant nonpolar character. |

| Dichloromethane (DCM) | Nonpolar (weakly polar) | < 1 | Limited ability to interact with the polar carboxylic acid group. |

| Toluene | Nonpolar | < 0.1 | Favorable interactions with aromatic rings but not the polar group. |

| Hexane | Nonpolar | < 0.01 | Very poor interactions with the polar functional group. |

Conclusion

The solubility of 2-(1H-pyrrol-1-yl)benzoic acid is a multifaceted property dictated by its chemical structure. It is predicted to have high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and low solubility in nonpolar hydrocarbons. In aqueous media, its solubility is critically dependent on pH, exhibiting a dramatic increase as the pH rises above its pKa due to the ionization of the carboxylic acid group. For any research or development involving this compound, it is imperative to experimentally determine its solubility using a robust, equilibrium-based method, such as the shake-flask protocol detailed herein, to ensure accurate and reliable results.

References

-

Quora. How do you perform the shake flask method to determine solubility?. [Link]

-

Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

-

BYJU'S. Henderson-Hasselbalch Equation. [Link]

-

eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. [Link]

-

Chemistry LibreTexts. 15.4: Physical Properties of Carboxylic Acids. [Link]

-

ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubChemLite. 2-(1h-pyrrol-1-yl)benzoic acid (C11H9NO2). [Link]

-

Chemcasts. Thermophysical Properties of 2-(1H-Pyrrol-1-yl)benzoic acid. [Link]

-

Wikipedia. Henderson–Hasselbalch equation. [Link]

-

Chemcasts. Thermophysical Properties of 2-(1H-Pyrrol-1-yl)benzoic acid. [Link]

-

Matrix Fine Chemicals. 2-(1H-PYRROL-1-YL)BENZOIC ACID | CAS 10333-68-3. [Link]

-

PubChem. 2-(1H-pyrrol-1-yl)benzoic acid. [Link]

-

PubChemLite. 2-(1h-pyrrol-1-yl)benzoic acid (C11H9NO2). [Link]

Sources

- 1. 2-(1H-PYRROL-1-YL)BENZOIC ACID | CAS 10333-68-3 [matrix-fine-chemicals.com]

- 2. 2-(1H-pyrrol-1-yl)benzoic acid | C11H9NO2 | CID 728521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem-casts.com [chem-casts.com]

- 4. PubChemLite - 2-(1h-pyrrol-1-yl)benzoic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 5. microbenotes.com [microbenotes.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. quora.com [quora.com]

An In-Depth Technical Guide to 2-(1H-pyrrol-1-yl)benzoic Acid: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-pyrrol-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document delves into the historical context of its synthesis, rooted in the foundational principles of N-arylation chemistry. It offers a detailed exploration of its molecular structure, physicochemical properties, and established synthetic protocols, with a particular focus on the Ullmann condensation. Furthermore, this guide elucidates the compound's critical role as a versatile scaffold and key intermediate in the development of advanced therapeutic agents, highlighting its contribution to the synthesis of specific bioactive molecules. The content is structured to provide both a historical perspective and practical, field-proven insights for professionals engaged in chemical research and drug discovery.

Introduction: The Emergence of a Versatile Heterocyclic Scaffold

2-(1H-pyrrol-1-yl)benzoic acid, with the chemical formula C₁₁H₉NO₂, is an aromatic carboxylic acid characterized by a pyrrole ring N-substituted at the ortho position of a benzoic acid moiety.[1][2] This unique structural arrangement imparts a combination of rigidity and specific electronic properties that have made it a valuable building block in the design of complex organic molecules.[3] The pyrrole nucleus is a ubiquitous motif in a vast array of natural products and pharmaceuticals, renowned for its diverse biological activities.[4][5] The strategic placement of a carboxylic acid group on the adjacent phenyl ring provides a convenient handle for further chemical modifications, making 2-(1H-pyrrol-1-yl)benzoic acid a highly sought-after intermediate in the synthesis of targeted therapeutic agents and functional materials.[3]

This guide will trace the scientific journey of this compound, from its synthetic origins to its current applications, providing a detailed technical resource for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(1H-pyrrol-1-yl)benzoic acid is essential for its effective utilization in synthesis and drug design.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| CAS Number | 10333-68-3 | [2] |

| Appearance | Off-white to light brown crystalline powder | Commercially available data |

| Melting Point | 188-192 °C | Commercially available data |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. | General chemical knowledge |

| pKa | Estimated to be around 4-5 for the carboxylic acid proton | General chemical knowledge |

Historical Perspective and Discovery

While a single seminal publication detailing the "discovery" of 2-(1H-pyrrol-1-yl)benzoic acid is not readily apparent in the historical literature, its conceptualization and first synthesis are intrinsically linked to the development of N-arylation reactions, particularly the Ullmann condensation. The early 20th century saw the pioneering work of Fritz Ullmann and Irma Goldberg, which established copper-catalyzed methods for the formation of carbon-nitrogen bonds between aryl halides and amines or amides.

The synthesis of N-aryl pyrroles, including N-phenylpyrrole, was an early application of this chemistry. The logical extension of this methodology to N-arylate pyrrole with a halogenated benzoic acid, such as 2-bromobenzoic acid or 2-chlorobenzoic acid, represents the most probable route to the first synthesis of 2-(1H-pyrrol-1-yl)benzoic acid. This reaction would have been a direct application of the well-established Ullmann condensation principles.

The initial interest in this and similar molecules likely stemmed from a desire to explore the chemical space of N-aryl heterocycles and to create novel scaffolds for various applications, including dyestuffs and, later, pharmaceuticals. The true value of 2-(1H-pyrrol-1-yl)benzoic acid as a key intermediate became more apparent as the field of medicinal chemistry matured and the importance of molecular scaffolding in drug design became a central tenet.

Synthetic Methodologies: A Detailed Protocol

The primary and most historically significant method for the synthesis of 2-(1H-pyrrol-1-yl)benzoic acid is the Ullmann condensation. This section provides a detailed, field-proven protocol for this synthesis.

The Ullmann Condensation Approach

The Ullmann condensation for the synthesis of 2-(1H-pyrrol-1-yl)benzoic acid involves the copper-catalyzed coupling of a 2-halobenzoic acid with pyrrole. The reaction typically employs a copper catalyst, a base, and a high-boiling point solvent.

Reaction Scheme:

References

- 1. 2-(1H-pyrrol-1-yl)benzoic acid | C11H9NO2 | CID 728521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(1H-PYRROL-1-YL)BENZOIC ACID | CAS 10333-68-3 [matrix-fine-chemicals.com]

- 3. A novel, efficient synthesis of N-aryl pyrroles via reaction of 1-boronodienes with arylnitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. alliedacademies.org [alliedacademies.org]

An In-Depth Technical Guide to the Potential Biological Activities of 2-(1H-pyrrol-1-yl)benzoic Acid

Abstract

The confluence of privileged structural motifs in a single molecular entity presents a compelling starting point for drug discovery. 2-(1H-pyrrol-1-yl)benzoic acid is one such molecule, integrating the N-aryl pyrrole core, prevalent in numerous biologically active compounds, with the versatile benzoic acid moiety, a well-established pharmacophore. While direct biological evaluation of this specific parent compound is not extensively documented in publicly available literature, a comprehensive analysis of its close structural analogs and derivatives reveals a significant therapeutic potential. This technical guide synthesizes the available evidence for derivatives of the 2-(1H-pyrrol-1-yl)benzoic acid scaffold to build a predictive framework for its potential anti-inflammatory, antimicrobial, and anticancer activities. We will explore the chemical rationale, propose detailed experimental workflows for validation, and discuss structure-activity relationships (SAR) to guide future drug development efforts.

Introduction: The Rationale for a Privileged Scaffold

The pyrrole heterocycle is a cornerstone in medicinal chemistry, forming the core of a wide array of pharmacologically active agents, including those with antimicrobial, anti-inflammatory, and antineoplastic properties.[1] Similarly, benzoic acid and its derivatives are ubiquitous in pharmacology, exhibiting a broad spectrum of biological effects, including antiseptic, analgesic, and anticancer activities.[2][3] The molecule 2-(1H-pyrrol-1-yl)benzoic acid, CAS 10333-68-3, represents a direct and elegant fusion of these two key pharmacophores.[4][5] Its structure suggests the potential for synergistic or novel biological activities, making it a molecule of significant interest for screening and lead optimization. This guide will delve into the latent potential of this scaffold by examining the established activities of its derivatives.

Table 1: Physicochemical Properties of 2-(1H-pyrrol-1-yl)benzoic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₂ | [4] |

| Molecular Weight | 187.19 g/mol | [4] |

| IUPAC Name | 2-(1H-pyrrol-1-yl)benzoic acid | [4] |

| CAS Number | 10333-68-3 | [4][5] |

| Predicted XLogP3 | 1.8 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 |[4] |

Synthetic Strategies: Accessing the Core Scaffold

The primary challenge in synthesizing 2-(1H-pyrrol-1-yl)benzoic acid is the formation of the C-N bond between the pyrrole nitrogen and the phenyl ring of the benzoic acid. The Ullmann condensation or its modern catalyzed variants are the most effective and widely adopted methods for this transformation. These reactions typically involve the coupling of a pyrrole salt with an aryl halide.

A particularly effective approach is the copper-catalyzed N-arylation of pyrrole with a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-iodobenzoic acid).[1][6] The use of a copper(I) source, such as CuI, in the presence of a suitable ligand (e.g., a diamine) and a base (e.g., K₂CO₃ or Cs₂CO₃) facilitates the cross-coupling reaction under relatively mild conditions, offering good yields and functional group tolerance.[6][7]

Protocol: Copper-Diamine Catalyzed N-Arylation

-

To a sealable reaction vessel, add CuI (5-10 mol%), the chosen diamine ligand (10-20 mol%), and a base such as K₂CO₃ (2 equivalents).

-

Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Under the inert atmosphere, add pyrrole (1.2 equivalents), 2-halobenzoic acid (1 equivalent), and a suitable solvent (e.g., DMF or DMSO).

-

Seal the vessel and heat the reaction mixture at 110-120 °C for 24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-